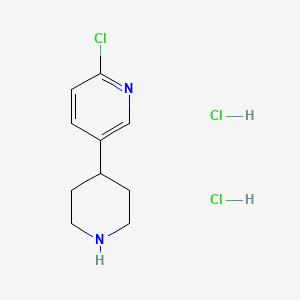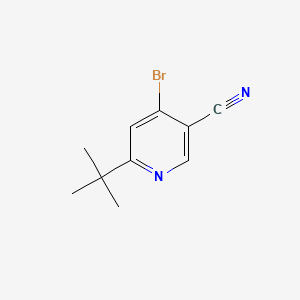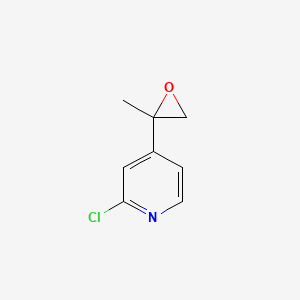
2-Chloro-5-(piperidin-4-yl)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of pyridine and piperidine, featuring a chlorine atom at the 2-position of the pyridine ring and a piperidin-4-yl group at the 5-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions produce N-oxides and dechlorinated compounds, respectively.
Scientific Research Applications
2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(piperidin-4-yl)pyridine dihydrochloride
- 2-(piperidin-4-yl)pyridine dihydrochloride
- 2-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride
Uniqueness
2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H15Cl3N2 |
|---|---|
Molecular Weight |
269.6 g/mol |
IUPAC Name |
2-chloro-5-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H |
InChI Key |
IORCGEGEDGCFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)






![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)

![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)
